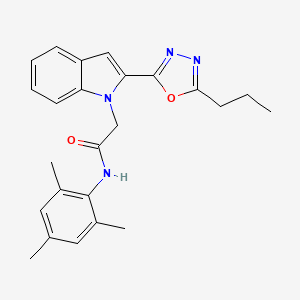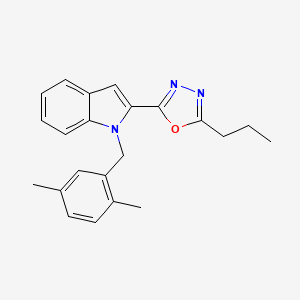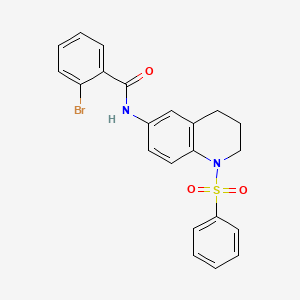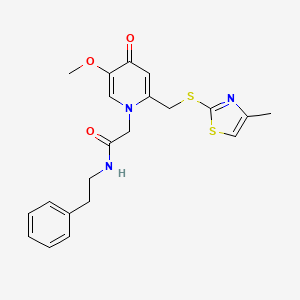
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,5-dimethoxybenzenesulfonamide
Overview
Description
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C23H27N5O3S . The average molecular weight is 453.557 Da . The InChI Key is ZXYIRNXOAJYLCU-UHFFFAOYSA-N .Mechanism of Action
Target of Action
CCG-188076, also known as CCG-1423, primarily targets the RhoA/serum response factor (SRF) pathway . This pathway plays a crucial role in various cellular functions, including the regulation of gene transcription .
Mode of Action
CCG-188076 acts as an inhibitor of the RhoA/SRF pathway . It disrupts Rho signaling through functional inhibition of SRF transcriptional activity .
Biochemical Pathways
CCG-188076 modulates the mitochondrial functions . It significantly reduces oxidative phosphorylation in a dose-dependent manner, while increasing the glycolytic rate . This leads to the downregulation of mitochondrial genes, resulting in the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .
Pharmacokinetics
These factors can significantly impact the bioavailability of a drug .
Result of Action
CCG-188076 has been shown to have several effects at the molecular and cellular levels. It inhibits the transcription of SRF/p49 and PGC-1α, β, leading to the downregulation of mitochondrial genes . This results in the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . It also modulates the actin cytoskeleton and mitochondria . Furthermore, it has been reported to suppress pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Action Environment
The action, efficacy, and stability of CCG-188076 could potentially be influenced by various environmental factors. In general, factors such as temperature, pH, and the presence of other substances can influence the action of a compound .
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O7S2/c1-25-14-6-8-17(27-3)18(12-14)29(23,24)19-15-11-13(5-7-16(15)26-2)20-9-4-10-28(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIRSBCMKCMOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,5-dimethoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dimethylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311314.png)

![N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311331.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B3311359.png)


![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3311386.png)


![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3311409.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B3311415.png)
